(2R)-azetidine-2-carboxamide,trifluoroaceticacid

STAT3 inhibitor DNA-binding assay EMSA

(2R)-Azetidine-2-carboxamide, trifluoroacetic acid (CAS 2550996-70-6) is the TFA salt of the chiral (R)-enantiomer of azetidine-2-carboxamide, a four-membered nitrogen-containing heterocycle with a C2-carboxamide substituent. The free base (CAS 130973-78-3) has a molecular formula of C₄H₈N₂O and a molecular weight of 100.12 g/mol.

Molecular Formula C6H9F3N2O3
Molecular Weight 214.14 g/mol
Cat. No. B13525838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-azetidine-2-carboxamide,trifluoroaceticacid
Molecular FormulaC6H9F3N2O3
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1CNC1C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C4H8N2O.C2HF3O2/c5-4(7)3-1-2-6-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H2,5,7);(H,6,7)/t3-;/m1./s1
InChIKeyWASCSDXVCPCSGM-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2R)-Azetidine-2-Carboxamide Trifluoroacetic Acid: Core Scaffold Identity and Procurement-Relevant Characteristics


(2R)-Azetidine-2-carboxamide, trifluoroacetic acid (CAS 2550996-70-6) is the TFA salt of the chiral (R)-enantiomer of azetidine-2-carboxamide, a four-membered nitrogen-containing heterocycle with a C2-carboxamide substituent. The free base (CAS 130973-78-3) has a molecular formula of C₄H₈N₂O and a molecular weight of 100.12 g/mol [1]. The TFA salt form (C₆H₉F₃N₂O₃, MW 214.14) provides enhanced handling properties characteristic of trifluoroacetate counterions in amine-containing research compounds . This compound serves as a chiral building block, a core scaffold for STAT3 inhibitor development, and an enantiopure organocatalyst precursor.

Why (2R)-Azetidine-2-Carboxamide Trifluoroacetic Acid Cannot Be Casually Replaced by Other Azetidine Carboxamides or Salts


Substituting (2R)-azetidine-2-carboxamide TFA with the opposite enantiomer, a different ring-size analogue, or an alternative salt form introduces quantifiable losses in target potency, stereochemical fidelity, and handling properties. The (R)-enantiomer provides over a 4-fold increase in STAT3-inhibitory potency compared to the corresponding proline-based inhibitor [1], while the (S)-enantiomer shows reduced activity. Replacing the TFA counterion with hydrochloride alters thermal stability and hygroscopicity profiles that directly impact long-term storage and reproducible formulation. The four-membered azetidine ring itself confers approximately 25–30 kcal/mol of ring strain relative to the five-membered proline system (~5.4 kcal/mol), which fundamentally changes reactivity and conformational behavior . These differences are not interchangeable in structure-activity relationships, asymmetric catalysis, or salt-form-dependent applications.

(2R)-Azetidine-2-Carboxamide Trifluoroacetic Acid: Quantitative Head-to-Head Differentiation Evidence


STAT3 DNA-Binding Inhibition: (R)-Azetidine-2-Carboxamide Outperforms Proline, Pipecolamide, and Glycine-Based Analogues

In a direct head-to-head comparison using an electrophoretic mobility shift assay (EMSA) for STAT3 DNA-binding activity, the (R)-azetidine-2-carboxamide analogue 5a exhibited an IC₅₀ of 0.52 µM, representing over a 4-fold improvement over the corresponding proline-based inhibitor 3 (IC₅₀ = 2.4 µM) and more than a log-order improvement over the glycine-based analogue BP-1-102. The 6-membered pipecolamide analogue 4 showed reduced potency (IC₅₀ = 5.4 µM), confirming that the 4-membered azetidine ring is the optimal ring size for this pharmacophore [1].

STAT3 inhibitor DNA-binding assay EMSA cancer

STAT3 vs. STAT1/STAT5 Selectivity: Sub-Micromolar STAT3 Inhibition with >47-Fold Window Over Off-Target STAT Proteins

The (R)-azetidine-2-carboxamide analogues 5a, 5o, and 8i demonstrate STAT3-inhibitory IC₅₀ values of 0.55, 0.38, and 0.34 µM respectively, while showing potencies greater than 18 µM against STAT1 or STAT5 activity. This yields a selectivity window of at least 47-fold (18/0.38) for STAT3 over STAT1/STAT5 for the most potent analogue 5o [1]. This selectivity profile is a direct consequence of the (R)-azetidine-2-carboxamide scaffold and the specific substitution pattern.

STAT selectivity isoform selectivity off-target STAT3

Chiral Recognition: (R)-Enantiomer Advantage Over (S)-Enantiomer in STAT3 Inhibition

Within the azetidine-2-carboxamide series, the (R)-enantiomer consistently demonstrates superior STAT3-inhibitory potency compared to the (S)-enantiomer. This stereochemical preference was systematically observed across multiple analogue series in the J. Med. Chem. study, where the (R)-enantiomer was described as 'more potent than the corresponding (S)-enantiomer' [1]. This enantioselectivity mirrors findings in related chiral STAT3 inhibitor scaffolds (compounds 2 and 3) where the (R)-configuration at the azetidine C2 position is critical for maintaining the spatial orientation of the carboxamide group relative to the STAT3 SH2 domain binding pocket.

enantioselectivity chiral recognition STAT3 (R)-enantiomer

Organocatalytic Performance: Enantiopure Azetidine-2-Carboxamides Achieve Up to 99% ee and 99:1 dr in Asymmetric Aldol Reactions

Enantiopure azetidine-2-carboxamides function as highly efficient organocatalysts for direct asymmetric aldol reactions. With 2 mol% catalyst loading in brine, the reaction of benzaldehydes with acetone produced β-hydroxy ketones with enantiomeric excess (ee) up to 96%. For cyclic ketones, anti-products were obtained with diastereomeric ratios up to 99:1 and ee up to 99% [1]. This performance positions azetidine-2-carboxamide organocatalysts competitively against proline-derived organocatalysts, with the added advantage of aqueous media compatibility (brine) without requiring organic co-solvents—a feature that proline itself does not provide with comparable selectivity.

organocatalysis asymmetric aldol enantiomeric excess aqueous media

Ring Strain-Driven Reactivity: Azetidine (25–30 kcal/mol) vs. Proline (~5.4 kcal/mol) as a Conformational Constraint Tool

The azetidine ring possesses approximately 25–30 kcal/mol of ring strain, substantially higher than the 5.4 kcal/mol of the saturated 5-membered pyrrolidine (proline) ring . This elevated ring strain translates into distinct conformational preferences: azetidine adopts a puckered conformation with a smaller N–Cα–Cβ angle (~89°) versus proline (~104°), imposing stricter φ/ψ dihedral angle constraints on incorporated peptides or small molecules. In the STAT3 inhibitor series, this conformational restriction was directly responsible for the 4.6-fold potency enhancement over the proline scaffold [1]. The (2R)-stereochemistry further defines the spatial orientation of the carboxamide, making the combination of ring strain and chirality a unique physicochemical signature.

ring strain conformational constraint proline mimic azetidine scaffold

TFA Salt Form Advantage: Enhanced Thermal Stability and Reduced Hygroscopicity vs. Hydrochloride Salt

The trifluoroacetate (TFA) salt form of amine-containing compounds generally exhibits superior thermal stability with decomposition temperatures exceeding 180°C and reduced hygroscopicity compared to hydrochloride salts [1]. For (2R)-azetidine-2-carboxamide, the TFA salt (CAS 2550996-70-6, MW 214.14) provides a crystalline, non-hygroscopic solid that is easier to weigh accurately and store long-term versus the free base or HCl salt. The TFA counterion also enhances solubility in organic solvents commonly used in peptide coupling and amide bond-forming reactions, while the volatile nature of TFA (bp 72°C) facilitates its removal under vacuum if the free base is desired for subsequent synthetic steps.

TFA salt salt form selection thermal stability hygroscopicity

High-Value Application Scenarios for (2R)-Azetidine-2-Carboxamide Trifluoroacetic Acid Based on Verified Evidence


STAT3-Targeted Anticancer Lead Optimization: Scaffold-Hopping from Proline to Azetidine

Research groups developing direct STAT3 inhibitors for cancers harboring constitutively active STAT3 (e.g., triple-negative breast cancer MDA-MB-231, MDA-MB-468) should procure (2R)-azetidine-2-carboxamide TFA as the core chiral scaffold. The 4.6-fold potency gain over proline-based inhibitors and the >47-fold selectivity window against STAT1/STAT5 [1] make this scaffold the rational starting point for structure-activity relationship (SAR) exploration. The TFA salt form facilitates amide coupling with diverse carboxylic acid building blocks (benzoic acids, salicylic acids, heterocyclic acids) to generate focused libraries with sub-micromolar STAT3 DNA-binding inhibition.

Enantioselective Organocatalysis in Aqueous Media for Pharmaceutical Intermediate Synthesis

Process chemistry teams requiring asymmetric aldol reactions under environmentally benign conditions should employ enantiopure (2R)-azetidine-2-carboxamide (generated in situ from the TFA salt) as an organocatalyst. With 2 mol% loading in brine, this catalyst delivers β-hydroxy ketones with up to 96% ee (acetone donors) and anti-aldol products with up to 99% ee and 99:1 dr (cyclic ketone donors) [2]. The aqueous compatibility eliminates organic co-solvent requirements, simplifying workup and reducing environmental impact relative to proline-catalyzed protocols.

Peptidomimetic Design Exploiting Conformational Constraint: Proline Replacement with Azetidine

Medicinal chemists and peptide engineers seeking to rigidify turn motifs or restrict backbone flexibility should use (2R)-azetidine-2-carboxamide as a proline surrogate. The 25–30 kcal/mol ring strain imposes a significantly narrower N–Cα–Cβ angle (~89°) compared to proline (~104°) , translating into distinct φ/ψ conformational preferences. When incorporated into peptide sequences or small-molecule scaffolds, this constraint can enhance target binding affinity by pre-organizing the bioactive conformation—a strategy validated by the >4-fold STAT3 potency improvement when switching from proline to azetidine [1].

MASP-2 Inhibitor Development: Di-Trifluoroacetate Salt as a Pharmacologically Relevant Form

The di-trifluoroacetate salt motif has been employed in patented MASP-2 inhibitors (e.g., US11661418, Compound I-17), where an azetidine-2-carboxamide derivative bearing this salt form demonstrated Ki <500 nM against human mannan-binding lectin serine protease 2 [3]. For complement pathway-targeted drug discovery programs, the TFA salt form of azetidine-2-carboxamide intermediates provides a direct synthetic entry point to this pharmacologically validated chemotype, with the TFA counterion offering superior handling properties during multi-step synthesis of the final di-TFA salt drug substance.

Quote Request

Request a Quote for (2R)-azetidine-2-carboxamide,trifluoroaceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.